molecular formula C12H11NO4 B2691173 (7-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1255782-15-0

(7-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No. B2691173
CAS RN: 1255782-15-0
M. Wt: 233.223
InChI Key: MXJVHMZCTXPSFP-UHFFFAOYSA-N
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Description

4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . The quinolone itself is a privileged scaffold in medicinal chemistry, finding its utility in drugs ranging from anticancer, antibacterial and antiviral to cystic fibrosis and cardiotonic .


Synthesis Analysis

Conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive. This motivated researchers to adopt a much simpler, scalable and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .


Molecular Structure Analysis

The 4-quinolone scaffold holds significant relevance in medicinal chemistry. Furthermore, 4-quinolones, in appreciable number have been obtained from biological sources and reported for their antibacterial, antiplasmodial, and cytotoxic potentials .


Chemical Reactions Analysis

Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics. These methods range from multi-stepped, one-pot, flow chemistry and metal catalyzed reactions resulting in targeted modification at C2, C3 or N-hydroxylation .


Physical And Chemical Properties Analysis

The quinolone itself is a privileged scaffold in terms of its druggability .

Scientific Research Applications

Chemical Synthesis and Structure

The synthesis and crystal structure of compounds related to "(7-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid" have been explored, highlighting their potential in the development of novel synthetic pathways and structural analysis. For instance, the study by Choudhury and Row (2002) on "(3-Methoxy­phenyl)­acetic acid" discusses its crystallization and the formation of dimers in the crystalline state, emphasizing the importance of understanding molecular interactions in solid-state chemistry Choudhury & Row, 2002.

Biomedical Analysis Applications

Compounds with the quinoline moiety, like "6-Methoxy-4-quinolone," have shown significant potential in biomedical analysis due to their strong fluorescence properties in a wide pH range, stability against light and heat, and application as a fluorescent labeling reagent Hirano et al., 2004. This suggests their utility in developing sensitive and robust diagnostic tools.

Pharmacological Properties

The synthesis of quinoline derivatives like "8-Methoxyquinoline-5-Amino Acetic Acid" has been linked to herbicidal potential, indicating the diversity of applications that these compounds can have beyond the pharmaceutical domain A. E., Oke O.T., & O. A., 2015. Such studies open pathways for the development of new agrochemicals.

Synthesis and Reactivity

Research into the synthesis and reactivity of quinoline derivatives, including acetic and propionic acids and propionitriles, provides foundational knowledge for further chemical, biological, and pharmacological studies. Avetisyan et al. (2010) developed a procedure for synthesizing (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids and propionitriles, highlighting the versatility of quinoline derivatives in synthetic chemistry Avetisyan, Aleksanyan, & Durgaryan, 2010.

Mechanism of Action

4-Quinolone-3-carboxamides have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Future Directions

The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential . This may also be adaptable for the derivatization of other such less reactive carboxylate species .

properties

IUPAC Name

2-(7-methoxy-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-17-8-2-3-9-10(6-8)13(7-12(15)16)5-4-11(9)14/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJVHMZCTXPSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=CN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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